molecular formula C44H67NaO13 B560422 Okadaic acid sodium salt from Prorocentrum concavum CAS No. 209266-80-8

Okadaic acid sodium salt from Prorocentrum concavum

Cat. No.: B560422
CAS No.: 209266-80-8
M. Wt: 826.997
InChI Key: BYHIFOCTDVNQQT-GHIYGBLASA-M
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Description

Okadaic acid is a polyether fatty acid . It is a marine toxin produced by the genera of Prorocentrum and Dinophysis . It is extracted from unialgal cultures of a dinoflagellate, Prorocentrum sp . It is a specific inhibitor of eukaryotic protein phosphatases (PP), which remove phosphate from serine and threonine residues . Okadaic acid is also a tumor promoter and smooth muscle stimulant .


Synthesis Analysis

Okadaic acid sodium salt from Prorocentrum concavum is a chemical compound with diverse applications in scientific research. Known for its perplexing nature and burstiness, it offers unique opportunities for studying cellular processes and potential therapeutic interventions.


Molecular Structure Analysis

The empirical formula of this compound is C44H67NaO13 . Its molecular weight is 826.98 .


Chemical Reactions Analysis

Okadaic acid is a specific inhibitor of eukaryotic protein phosphatases (PP), which remove phosphate from serine and threonine residues . The tumour promoter okadaic acid inhibits reticulocyte-lysate protein synthesis by increasing the net phosphorylation of elongation factor 2 .


Physical and Chemical Properties Analysis

This compound is a film form . It is soluble in 0.1% acetic acid in CH3CN: H2O (1:1): 250 μg/mL, clear, colorless . It should be stored at −20°C .

Scientific Research Applications

  • Isolation of New Diol Esters : Hu et al. (1992) reported the isolation of new idol esters of okadaic acid from large-scale cultures of Prorocentrum concavum and Prorocentrum lima using spectroscopic methods (Hu et al., 1992).

  • Identification in Caribbean Dinoflagellate : Dickey et al. (1990) identified okadaic acid in a Caribbean strain of Prorocentrum concavum and suggested its significance in the etiology of ciguatera (Dickey et al., 1990).

  • Benthic Prorocentrum Species Morphology and Phylogenetics : Verma et al. (2019) characterized Prorocentrum concavum and other species from Australia, testing for okadaic acid production but finding no detectable levels under certain culturing conditions (Verma et al., 2019).

  • Ion‐Spray Mass Spectrometry for Toxin Analysis : Pleasance et al. (1990) described a method for the sensitive determination of okadaic acid using ion-spray ionization in combination with liquid chromatography/mass spectrometry, confirming its presence in Prorocentrum concavum (Pleasance et al., 1990).

  • Bacterial PKS Sequences Related to Okadaic Acid-Producing Dinoflagellates : Pérez et al. (2008) discussed the association of bacteria with okadaic acid-producing dinoflagellates like Prorocentrum concavum, implicating their role in OA production (Pérez et al., 2008).

  • Bioactivity of Polyketides from Prorocentrum : Hu et al. (2010) reviewed the bioactivity of polyketides, including okadaic acid, from Prorocentrum species, highlighting the pharmacophore for OA's selective inhibition of protein phosphatases (Hu et al., 2010).

  • Biosynthetic Origin of Okadaic Acid : Murata et al. (1998) explored the biosynthetic origin of okadaic acid using collision-induced dissociation tandem mass spectrometry, contributing to understanding its complex biosynthesis (Murata et al., 1998).

  • Toxicity and Taxonomy of Prorocentrum from Malaysia : Lim et al. (2019) assessed the toxicity of various Prorocentrum species, including P. concavum, for okadaic acid, contributing to marine toxinology and regional biodiversity knowledge (Lim et al., 2019).

  • Okadaic Acid in Prorocentrum arenarium from Europa Island : Ten-Hage et al. (2000) confirmed okadaic acid production in Prorocentrum arenarium, closely related to P. concavum, highlighting its potential role in human diseases like diarrhetic shellfish poisoning (Ten-Hage et al., 2000).

  • New Derivatives of Okadaic Acid from Prorocentrum lima : Norte et al. (1994) isolated and elucidated the structure of ester derivatives of okadaic acid from Prorocentrum lima, a species closely related to P. concavum (Norte et al., 1994).

Mechanism of Action

Target of Action

Okadaic acid sodium salt from Prorocentrum concavum is a specific inhibitor of eukaryotic protein phosphatases (PP) . These enzymes play a crucial role in cellular processes as they remove phosphate groups from serine and threonine residues .

Mode of Action

The compound interacts with its targets, the protein phosphatases, by binding to them and inhibiting their activity . This inhibition prevents the dephosphorylation process, leading to an increase in phosphorylated proteins within the cell .

Biochemical Pathways

The primary biochemical pathway affected by okadaic acid is the phosphorylation pathway . By inhibiting protein phosphatases, okadaic acid disrupts the balance between phosphorylation and dephosphorylation, which can affect various cellular processes, including cell cycle, apoptosis, nitric oxide metabolism, and calcium signaling .

Pharmacokinetics

It is known that the compound is hydrophobic, allowing it to readily enter cells . Its solubility in DMSO, ethanol, and methanol suggests that it may be well-absorbed in the body, but further studies are needed to confirm its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of protein phosphatases by okadaic acid leads to an accumulation of phosphorylated proteins, which can have various effects on the cell. For instance, it has been used to prevent dephosphorylation and maintain tau in SH-SY5Y cells . Additionally, okadaic acid is known to be a tumor promoter and a smooth muscle stimulant .

Action Environment

The action of okadaic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, its efficacy may be influenced by the pH and composition of the cellular environment.

Safety and Hazards

Okadaic acid sodium salt from Prorocentrum concavum is toxic if inhaled . It causes skin irritation and is toxic in contact with skin . It is also poisonous if ingested .

Properties

IUPAC Name

sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H68O13.Na/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHIFOCTDVNQQT-GHIYGBLASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H67NaO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745585
Record name PUBCHEM_71308608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

827.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209266-80-8
Record name PUBCHEM_71308608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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